molecular formula C6H10ClF4N B6222128 1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride CAS No. 2757999-79-2

1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride

Cat. No. B6222128
CAS RN: 2757999-79-2
M. Wt: 207.6
InChI Key:
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Description

1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride (TFMCBHCl) is a highly fluorinated cyclic amine that is used in a variety of scientific research applications. First synthesized in the early 2000s, TFMCBHCl has been found to have a diverse range of biochemical and physiological effects, making it an important tool for laboratory experiments.

Scientific Research Applications

1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride has a wide range of scientific research applications. It is used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a building block in the synthesis of other fluorinated compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in materials science.

Mechanism of Action

The mechanism of action of 1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride is not well understood. However, it is believed that the compound binds to proteins in the body and acts as a ligand, modulating the activity of the proteins and influencing their function. This is thought to be the basis of its biochemical and physiological effects.
Biochemical and Physiological Effects
1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride has a range of biochemical and physiological effects. It has been found to modulate the activity of enzymes, receptors, and transporters, as well as to alter the activity of signaling pathways. It has also been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The use of 1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride in laboratory experiments has several advantages. It is a highly fluorinated compound, making it resistant to degradation and allowing for long-term storage. It is also relatively easy to synthesize and is inexpensive compared to other fluorinated compounds. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water and organic solvents, making it difficult to work with in some cases. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in some cases.

Future Directions

There are several potential future directions for the use of 1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride in scientific research. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in materials science. Additionally, further research into its mechanism of action could lead to a better understanding of its biochemical and physiological effects, allowing for more precise control of its effects in laboratory experiments. Finally, the development of new synthetic methods could lead to the synthesis of more complex fluorinated compounds, allowing for a wider range of applications.

Synthesis Methods

1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride can be synthesized from 1,2,2,3,3-pentafluoropropane (PFP) and trimethylamine hydrochloride (TMAHCl). The reaction of PFP with TMAHCl in the presence of a base such as potassium tert-butoxide (Kt-BuO) and a catalyst such as palladium (Pd) results in the formation of 1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride. This reaction is known as a Heck reaction and is a common method of synthesizing fluorinated compounds. The reaction is usually conducted in an inert atmosphere such as nitrogen or argon and at temperatures ranging from 80°C to 120°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride involves the reaction of 1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)propan-2-ol with thionyl chloride to form 1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)propan-2-yl chloride. This intermediate is then reacted with ammonia to form the desired product, 1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride.", "Starting Materials": [ "1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)propan-2-ol", "Thionyl chloride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)propan-2-ol is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)propan-2-yl chloride.", "Step 2: The intermediate 1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)propan-2-yl chloride is then reacted with ammonia in the presence of a solvent such as ethanol to form 1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine.", "Step 3: The final step involves the addition of hydrochloric acid to the product to form 1-(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine hydrochloride as a white crystalline solid." ] }

CAS RN

2757999-79-2

Molecular Formula

C6H10ClF4N

Molecular Weight

207.6

Purity

95

Origin of Product

United States

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